molecular formula C15H20FN3O4 B13734959 (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid

Cat. No.: B13734959
M. Wt: 325.34 g/mol
InChI Key: UGMNGHYVOPEUJX-JTQLQIEISA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The presence of a fluoropyridine moiety and a piperazine ring suggests that this compound may have interesting pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluoropyridine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyridine derivative is introduced to the piperazine ring.

    Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines during synthesis. The Boc group can be introduced using Boc anhydride and removed under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could be used to modify the fluoropyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid could have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine structure.

    Medicine: Possible therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Used in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The fluoropyridine moiety could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Lacks the fluorine atom, which might affect its pharmacological properties.

    1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperazine-2-carboxylic acid: Contains a fluorophenyl group instead of a fluoropyridine, which could influence its activity and selectivity.

Uniqueness

The presence of the fluoropyridine moiety in (S)-1-(tert-Butoxycarbonyl)-4-(6-fluoropyridin-2-yl)piperazine-2-carboxylic acid may confer unique properties, such as increased metabolic stability or enhanced binding affinity for certain biological targets.

Properties

Molecular Formula

C15H20FN3O4

Molecular Weight

325.34 g/mol

IUPAC Name

(2S)-4-(6-fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-10(19)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21)/t10-/m0/s1

InChI Key

UGMNGHYVOPEUJX-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC(=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC(=CC=C2)F

Origin of Product

United States

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